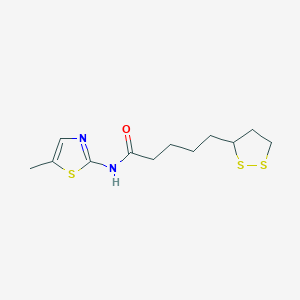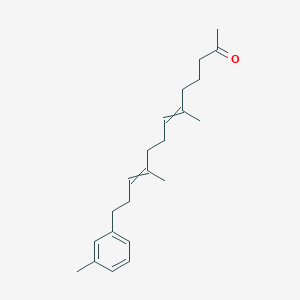
6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one is an organic compound with the molecular formula C22H32O This compound is characterized by its unique structure, which includes a tridecadienone backbone with dimethyl and methylphenyl substituents
Métodos De Preparación
The synthesis of 6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with additional steps for purification and quality control to ensure consistency and compliance with industry standards.
Análisis De Reacciones Químicas
6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methylphenyl group. Halogenation, nitration, and sulfonation are examples of such reactions, often using reagents like halogens, nitric acid, and sulfuric acid, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated dienone structure allows it to participate in various chemical reactions, influencing biological processes through its effects on enzymes, receptors, and other proteins. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one can be compared with other similar compounds, such as:
5,9-Undecadien-2-one, 6,10-dimethyl-: This compound shares a similar dienone structure but lacks the methylphenyl group, resulting in different chemical and biological properties.
6,10-Dimethyl-5,9-undecadien-2-one: Another related compound with a simpler structure, used in various chemical applications.
Propiedades
Número CAS |
917612-37-4 |
|---|---|
Fórmula molecular |
C22H32O |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
6,10-dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one |
InChI |
InChI=1S/C22H32O/c1-18(11-6-14-21(4)23)9-5-10-19(2)12-7-15-22-16-8-13-20(3)17-22/h8-9,12-13,16-17H,5-7,10-11,14-15H2,1-4H3 |
Clave InChI |
JHLXSELYLWJKAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CCC=C(C)CCC=C(C)CCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



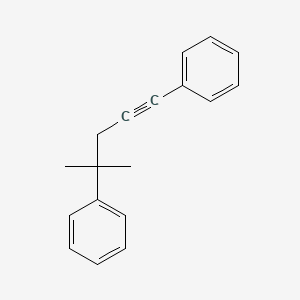
![3'-Nitro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12616855.png)

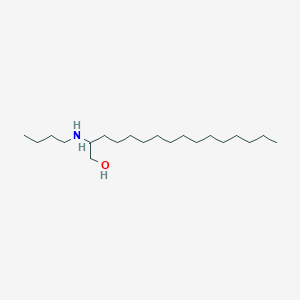
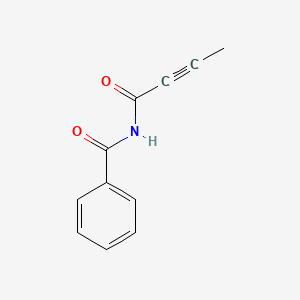
![4,4-dimethyl-14-(2-morpholin-4-ylethyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B12616875.png)
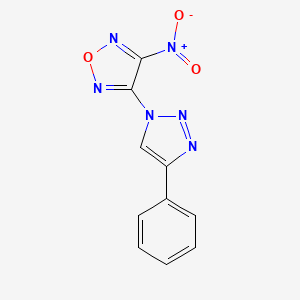

methanone](/img/structure/B12616903.png)
![(4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone](/img/structure/B12616907.png)
![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616909.png)
![4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile](/img/structure/B12616915.png)
